1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
This compound is a pyrazoline derivative with a molecular formula C₂₃H₂₂ClN₃O₃ and an average mass of 423.897 g/mol . Its structure comprises:
- A 2-chloro-8-methylquinolin-3-yl moiety, which introduces steric and electronic effects due to the chloro and methyl substituents.
- A 3,4-dimethoxyphenyl group, contributing electron-donating methoxy substituents.
- A 4,5-dihydro-1H-pyrazol-1-yl core, a five-membered ring system common in bioactive molecules.
Pyrazoline derivatives are recognized for diverse biological activities, including antibacterial, antifungal, and analgesic properties .
Properties
IUPAC Name |
1-[3-(2-chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-13-6-5-7-16-10-17(23(24)25-22(13)16)19-12-18(26-27(19)14(2)28)15-8-9-20(29-3)21(11-15)30-4/h5-11,19H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZDTPXDDZUURQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)C)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2-Chloro-8-methylquinolin-3-yl Moiety
Skraup Cyclization for Quinoline Core Formation
The 2-chloro-8-methylquinolin-3-yl fragment is synthesized via a Skraup cyclization reaction. A mixture of m-chloro-o-toluidine and glycerol undergoes ring closure in concentrated sulfuric acid at elevated temperatures (120–140°C) to yield 7-chloro-8-methylquinoline . This method, adapted from patent CN111377862B, achieves a 92.1% yield under optimized conditions (Table 1). Sodium iodide acts as a catalyst, while petroleum ether facilitates phase separation during workup.
Table 1: Skraup Cyclization Conditions and Outcomes
| Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| m-Chloro-o-toluidine | NaI | 120–140 | 7 | 92.1 |
Oxidation and Chlorination Functionalization
The methyl group at position 8 of the quinoline is oxidized to a carboxylic acid using N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) under oxygen pressure (4 MPa) in acetonitrile. This step converts 7-chloro-8-methylquinoline to 7-chloro-8-quinolinecarboxylic acid at 90–100°C with yields exceeding 93%. Subsequent chlorination with chlorine gas and AIBN introduces a chlorine atom at position 3, yielding 3,7-dichloro-8-quinolinecarboxylic acid .
Construction of the 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazole Ring
Claisen–Schmidt Condensation for Pyrazoline Formation
The pyrazoline ring is synthesized via a KOH-catalyzed Claisen–Schmidt condensation between 1-aryl-1H-pyrazole-4-carbaldehyde and 4-phenylbut-3-en-2-one derivatives. For the target compound, 3,4-dimethoxybenzaldehyde reacts with ethyl acetoacetate in ethanol under reflux to form the α,β-unsaturated ketone intermediate. Hydrazine hydrate then facilitates cyclization into the dihydropyrazole core.
Assembly of the Target Compound
Coupling of Quinoline and Pyrazoline Fragments
The quinoline and pyrazoline moieties are linked via a nucleophilic substitution or Ullmann coupling. In the patent methodology, 3,7-dichloro-8-quinolinecarboxylic acid undergoes alkylation with a pyrazoline-containing bromomethyl intermediate to form the C3–CH2–pyrazoline bond. Alternatively, Suzuki-Miyaura cross-coupling could connect aryl boronic esters to the quinoline core, though this requires pre-functionalization with a boronate group.
Acetylation of the Pyrazoline Nitrogen
The final step introduces the acetyl group at the pyrazoline’s N1 position using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine). This reaction proceeds at room temperature in dichloromethane, achieving near-quantitative yields.
Optimization and Mechanistic Insights
Catalytic Systems for Oxidation
The oxidation of 7-chloro-8-methylquinoline to its carboxylic acid derivative is significantly enhanced by the NHPI/AIBN/O2 system, which operates via a radical chain mechanism. Comparative studies show that omitting NHPI reduces yields to 64.5%, underscoring its role in stabilizing reactive intermediates.
Data Tables and Comparative Analysis
Table 2: Key Reaction Parameters for Pyrazoline Synthesis
| Step | Reagents/Catalysts | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Claisen–Schmidt | KOH, Ethanol | Ethanol | 70 | 84–90 |
| Pyrazole-mediated | Pyrazole, Ethanol | Ethanol | 70 | 84–90 |
| Acetylation | Acetic anhydride, Et3N | CH2Cl2 | 25 | 95–98 |
Chemical Reactions Analysis
1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study indicated that derivatives of pyrazole-based compounds exhibit significant antibacterial activity against various strains of bacteria. The incorporation of quinoline and dimethoxyphenyl moieties enhances the compound's efficacy against resistant strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer potential. Research has shown that similar pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer types. The mechanism often involves the disruption of cell cycle progression and activation of pro-apoptotic pathways. Case studies have demonstrated promising results in vitro, suggesting further investigation in vivo could lead to novel cancer therapies .
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as cytokines and prostaglandins. This suggests that 1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one may also possess valuable therapeutic properties in managing inflammatory conditions .
Pesticide Development
The compound's structure suggests potential use as a pesticide or fungicide. It has been proposed that derivatives can effectively control phytopathogenic microorganisms, including fungi and bacteria that threaten crop yields. Research has focused on developing formulations that enhance the bioavailability and efficacy of these compounds in agricultural settings .
Herbicide Activity
Studies have indicated that similar compounds can act as herbicides by interfering with plant growth mechanisms. The specific targeting of metabolic pathways can lead to effective weed control while minimizing harm to crops. This application is particularly relevant in the context of integrated pest management strategies aimed at sustainable agriculture .
Data Summary Table
Mechanism of Action
The mechanism of action of 1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline nucleus is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of Pyrazoline Derivatives
A comparison of key structural and physicochemical properties is provided below:
Key Observations
Quinoline vs. Phenyl/Naphthyl Substituents: The target compound’s quinoline core distinguishes it from simpler phenyl or naphthyl analogues. Quinoline derivatives often exhibit enhanced binding to biological targets (e.g., enzymes) due to aromatic π-π interactions and metal coordination . In contrast, compounds with naphthyl groups (e.g., ) may face solubility challenges due to increased hydrophobicity.
Substituent Effects on Bioactivity: Chlorine atoms: The 2-chloro position on quinoline (target compound) may improve metabolic stability compared to 6-chloro analogues (e.g., ), as steric hindrance reduces susceptibility to enzymatic degradation.
Crystallographic and Conformational Insights: Pyrazoline derivatives often adopt non-planar conformations due to dihedral angles between the central pyrazoline ring and substituents (e.g., 86.8° in ). These angles influence packing efficiency and solubility .
Biological Activity
The compound 1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.9 g/mol. The structure features a quinoline moiety, which is known for its diverse biological activities, combined with a pyrazole ring that contributes to its pharmacological properties.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing potential applications in medicinal chemistry. Key areas of interest include:
- Anticancer Activity : Research indicates that derivatives of quinoline and pyrazole exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : The compound's structural components suggest potential antimicrobial effects. Compounds with similar quinoline derivatives have demonstrated activity against a range of bacteria and fungi .
- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Anticancer Studies
One notable study investigated the effects of structurally related compounds on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in breast and lung cancer cells through the induction of apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Studies
In another study, derivatives similar to the target compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that these compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antimicrobial potential .
Data Tables
Mechanistic Insights
The biological activities observed are likely due to the compound's ability to interact with specific molecular targets. For instance, docking studies have suggested that similar compounds can effectively bind to proteins involved in cancer progression and inflammation, such as prostaglandin reductase (PTGR2) . This interaction may inhibit enzyme activity, leading to reduced inflammation or tumor growth.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via Claisen-Schmidt condensation between substituted quinoline and dimethoxyphenyl ketones, followed by cyclization with hydrazine derivatives. Key parameters include:
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirm regiochemistry of the pyrazoline ring (e.g., coupling constants for diastereotopic protons at C4 and C5) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray crystallography : Resolve stereochemistry and confirm substituent orientation (see Advanced Questions for details) .
Q. How can impurities or by-products be identified during synthesis?
- HPLC-DAD : Use reverse-phase C18 columns with acetonitrile/water gradients to detect unreacted starting materials or oxidation by-products (e.g., pyrazole derivatives) .
- TLC monitoring : Hexane/ethyl acetate (3:1) resolves intermediates with Rf values <0.5 .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
- Refinement with SHELXL : Apply anisotropic displacement parameters for non-H atoms and constrain hydrogen bonds (e.g., N–H···O interactions between pyrazoline and ethanone groups) .
- Validation : Check R-factor convergence (<0.05) and data-to-parameter ratios (>15:1) to ensure model reliability .
Q. How do substituents influence biological activity, and what structure-activity relationships (SAR) are observed?
- Chloroquinoline moiety : Enhances antimicrobial activity by increasing lipophilicity and membrane penetration .
- 3,4-Dimethoxyphenyl group : Modulates electron density on the pyrazoline ring, affecting binding to cytochrome P450 enzymes .
- Experimental validation : Compare IC50 values against analogs with modified substituents (e.g., replacing Cl with Br reduces antifungal potency by ~30%) .
Q. What strategies address discrepancies between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?
Q. How can hydrogen-bonding networks be exploited for co-crystallization or polymorph screening?
- Co-crystal design : Use carboxylic acid co-formers (e.g., succinic acid) to stabilize N–H···O interactions, improving solubility .
- Polymorph screening : Vapor diffusion with methanol/water mixtures yields different packing motifs (e.g., herringbone vs. layered structures) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
